molecular formula C13H12F2O B6214955 1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one CAS No. 2731014-38-1

1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one

Cat. No.: B6214955
CAS No.: 2731014-38-1
M. Wt: 222.2
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Description

1-{2,2-difluoro-3-phenylbicyclo[111]pentan-1-yl}ethan-1-one is a unique organic compound characterized by its bicyclo[111]pentane core structure, which is substituted with a phenyl group and two fluorine atoms

Preparation Methods

The synthesis of 1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This step often involves the use of a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.

    Formation of the ethanone group:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.

    Substitution: The phenyl and fluorine substituents can undergo substitution reactions, often using nucleophiles or electrophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluorine atoms with other functional groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Lewis acids, transition metal catalysts

Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized derivatives of the original compound.

Scientific Research Applications

1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: Its unique structure makes it a valuable tool in the study of molecular interactions and biological pathways.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and sterically demanding framework, which can influence the compound’s binding affinity and selectivity for certain targets. The phenyl and fluorine substituents can further modulate these interactions by affecting the compound’s electronic properties and steric profile.

Comparison with Similar Compounds

1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can be compared with other similar compounds, such as:

    1-{3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one: Lacks the fluorine substituents, which can result in different electronic properties and reactivity.

    1-{2,2-difluoro-3-(4-methylphenyl)bicyclo[1.1.1]pentan-1-yl}ethan-1-one: Contains a methyl group on the phenyl ring, which can influence the compound’s steric and electronic characteristics.

    1-{2,2-difluoro-3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl}ethan-1-one: Contains a chlorine substituent on the phenyl ring, which can affect the compound’s reactivity and binding interactions.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic and steric properties that can be exploited in various scientific and industrial applications.

Properties

CAS No.

2731014-38-1

Molecular Formula

C13H12F2O

Molecular Weight

222.2

Purity

0

Origin of Product

United States

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